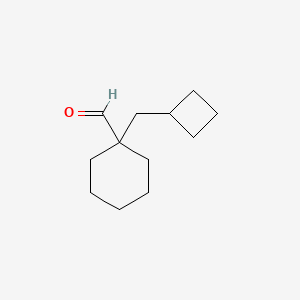
1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde is an organic compound characterized by a cyclohexane ring substituted with a cyclobutylmethyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde typically involves the following steps:
Formation of Cyclobutylmethyl Group: The cyclobutylmethyl group can be synthesized through the reaction of cyclobutylmethyl bromide with a suitable nucleophile.
Attachment to Cyclohexane Ring: The cyclobutylmethyl group is then attached to the cyclohexane ring through a Friedel-Crafts alkylation reaction.
Introduction of Aldehyde Group: The final step involves the oxidation of the corresponding alcohol to form the aldehyde group using reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The cyclobutylmethyl group can undergo nucleophilic substitution reactions, where the bromide can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like NaOH, KCN
Major Products:
Oxidation: Corresponding carboxylic acid
Reduction: Corresponding primary alcohol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in studying the effects of cycloalkane derivatives on biological systems.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form Schiff bases with amines, leading to the formation of imines, which can further undergo various chemical transformations. The cyclobutylmethyl group may influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Cyclohexane-1-carbaldehyde: Lacks the cyclobutylmethyl group, making it less sterically hindered.
Cyclobutylmethylbenzene: Contains a benzene ring instead of a cyclohexane ring, leading to different reactivity and properties.
Cyclohexane-1-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group, resulting in different chemical behavior.
Uniqueness: 1-(Cyclobutylmethyl)cyclohexane-1-carbaldehyde is unique due to the presence of both the cyclobutylmethyl group and the aldehyde functional group, which impart distinct chemical and physical properties. This combination makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(cyclobutylmethyl)cyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c13-10-12(7-2-1-3-8-12)9-11-5-4-6-11/h10-11H,1-9H2 |
InChI Key |
LSCZSIYMAOXJDY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2CCC2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 6-(trifluoromethyl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13247416.png)

![4-Methyl-3-[(thiolan-3-yl)amino]benzonitrile](/img/structure/B13247443.png)

![4-{[(3-Bromo-4-chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13247460.png)
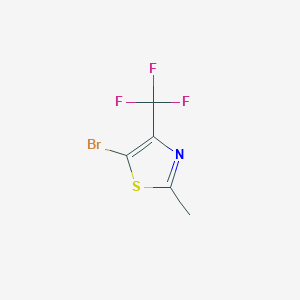
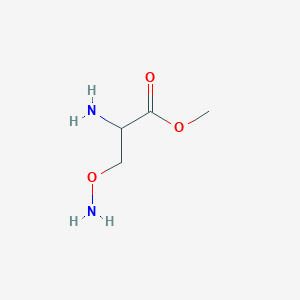
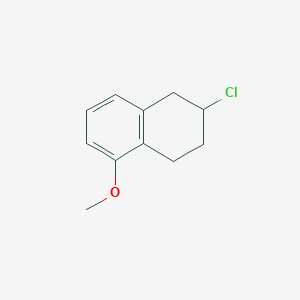
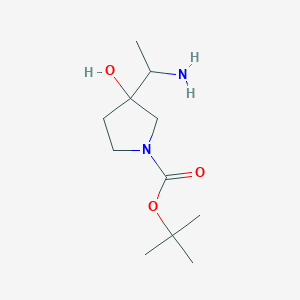
![(1-Methoxypropan-2-YL)[1-(pyridin-4-YL)ethyl]amine](/img/structure/B13247485.png)

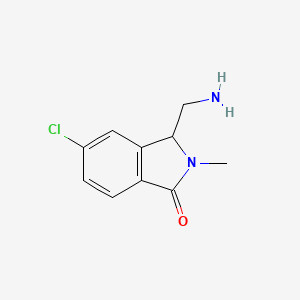
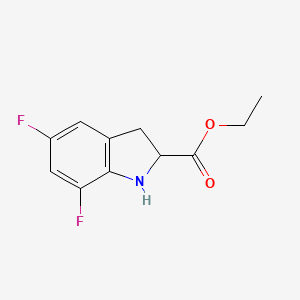
![N-[(Azetidin-2-yl)methyl]-N-methylacetamide](/img/structure/B13247519.png)
